Product packaging for 8-Hydroxy Pitavastatin(Cat. No.:CAS No. 224320-09-6)

8-Hydroxy Pitavastatin

Katalognummer: B583301
CAS-Nummer: 224320-09-6
Molekulargewicht: 437.467
InChI-Schlüssel: XWHCMMKZXJAJMB-NDZBKKTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

8-Hydroxy Pitavastatin is identified as a metabolite of the lipid-lowering agent Pitavastatin, which is a novel, synthetic HMG-CoA reductase inhibitor (statin) . Pitavastatin is indicated to reduce elevated total cholesterol, LDL-C, and Apo B, and to increase HDL-C in patients with primary hyperlipidemia or mixed dyslipidemia . Preclinical studies on drug metabolism have revealed that Pitavastatin is distributed selectively to the liver and is minimally metabolized, primarily via glucuronidation (UGT1A3 and UGT2B7) with only minimal involvement of the cytochrome P450 system (notably CYP2C9) . The formation of the 8-hydroxy derivative via CYP2C9 has been documented, but its metabolic rate (Vmax/Km) is very low, indicating that Pitavastatin, and by extension this metabolite, is hardly metabolized via this pathway . This minimal CYP metabolism profile suggests a lower potential for drug-drug interactions compared to other statins that are more reliant on the CYP450 system . Pitavastatin itself is excreted largely unchanged into bile and demonstrates efficient recirculation to the liver, contributing to a prolonged plasma half-life of approximately 12 hours . Research into Pitavastatin has shown that it not only enhances hepatic LDL receptor activity but may also reduce VLDL secretion, contributing to its lipid-modifying effects . This product, this compound, is provided for research purposes to facilitate metabolic and pharmacokinetic studies. It is intended for use in laboratory settings only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24FNO5 B583301 8-Hydroxy Pitavastatin CAS No. 224320-09-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-8-hydroxyquinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO5/c26-16-8-6-14(7-9-16)23-19-2-1-3-21(30)25(19)27-24(15-4-5-15)20(23)11-10-17(28)12-18(29)13-22(31)32/h1-3,6-11,15,17-18,28-30H,4-5,12-13H2,(H,31,32)/b11-10+/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHCMMKZXJAJMB-NDZBKKTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=C3C=CC=C(C3=N2)O)C4=CC=C(C=C4)F)C=CC(CC(CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=C(C(=C3C=CC=C(C3=N2)O)C4=CC=C(C=C4)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224320-09-6
Record name (3R,5S,6E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)-8-hydroxy-3-quinolinyl)-3,5-dihydroxy-6-heptenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224320096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,5S,6E)-7-(2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-8-HYDROXY-3-QUINOLINYL)-3,5-DIHYDROXY-6-HEPTENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7V5ZBK9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation and Biotransformation Pathways of 8 Hydroxy Pitavastatin

Isotopic Labeling Studies for Metabolic Pathway Elucidation

Isotopic labeling is a critical technique used in pharmacology and toxicology to trace the metabolic fate of drugs within a biological system. silantes.com By replacing one or more atoms of a molecule with their stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotope, researchers can track the parent compound and its metabolites through the body, elucidating biotransformation pathways, quantifying reaction rates, and determining routes of excretion. silantes.comaacrjournals.org

In the study of pitavastatin (B1663618) metabolism, isotopic labeling has been employed to provide definitive insights into its biotransformation. Preclinical studies using ¹⁴C-labeled pitavastatin confirmed that the drug is selectively distributed to the liver, its target organ, and is primarily excreted into the bile. researchgate.net These studies were crucial in demonstrating that pitavastatin is hardly metabolized before excretion. researchgate.net

Specifically regarding the formation of 8-hydroxy pitavastatin, studies with ¹⁴C-pitavastatin were instrumental in identifying the specific metabolic pathway. Research confirmed that pitavastatin is metabolized by the enzyme CYP2C9 to its 8-hydroxy derivative. researchgate.net Furthermore, these isotopic studies allowed for the quantification of the metabolic rate, revealing that the efficiency (Vmax/Km) of this conversion was approximately 2 µl/min/mg. researchgate.net This value is significantly lower—about 1/8 to 1/100—than the metabolic rates reported for other statins, quantitatively confirming that the formation of this compound is a very minor pathway. researchgate.net A mass-balance study using a single radioactive dose of pitavastatin further established the excretion profile, with the majority of the dose recovered in feces (78.6%) and a smaller portion in urine (15.1%). fda.gov

Findings from Isotopic Labeling Studies of Pitavastatin

Isotope UsedResearch FocusKey FindingReference
¹⁴CMetabolism and DistributionConfirmed metabolism by CYP2C9 to this compound. researchgate.net
¹⁴CMetabolic Rate QuantificationThe Vmax/Km for the formation of the 8-hydroxy derivative was very low (approx. 2 µl/min/mg), indicating minimal metabolism. researchgate.net
¹⁴COrgan DistributionShowed selective distribution to the liver. nih.gov
Radioactive IsotopeMass Balance / Excretion78.6% of the dose was excreted in feces and 15.1% in urine. fda.gov

Synthetic Methodologies and Reference Standard Applications

Chemical Synthesis Approaches for 8-Hydroxy Pitavastatin (B1663618)

The generation of 8-hydroxy pitavastatin is primarily achieved through synthetic organic chemistry, often involving multi-step processes to introduce the hydroxyl group onto the quinoline (B57606) core of the pitavastatin molecule.

The synthesis of pitavastatin and its analogues often employs stereoselective methods to establish the correct configuration of the chiral centers in the heptenoate side chain. researchgate.netacs.org While specific routes for the direct stereoselective synthesis of this compound are not extensively detailed in the public domain, the general strategies for synthesizing pitavastatin itself provide a foundation. These methods often involve steps like the Julia-Kocienski olefination to create the E-isomer of the double bond with high stereoselectivity. researchgate.netresearchgate.net The introduction of the 8-hydroxy group would likely involve the synthesis of a precursor molecule, an 8-hydroxy-substituted quinoline core, which would then be coupled with the chiral side-chain. The stereochemistry of the dihydroxy acid side-chain is critical for biological activity and is typically introduced using chiral building blocks or asymmetric reactions. newdrugapprovals.orgmdpi.com

Isotopically labeled compounds are invaluable tools in metabolism studies. The synthesis of labeled analogs of this compound, such as those incorporating isotopes like Carbon-14 (¹⁴C) or Fluorine-18 (¹⁸F), allows for its use in tracing and quantification during in vitro and in vivo metabolic studies. researchgate.netacs.org For instance, a method for synthesizing [¹⁸F]pitavastatin has been developed for use in positron emission tomography (PET) to study its hepatobiliary transport. acs.org A similar approach could be adapted to synthesize labeled this compound, which would involve the radiosynthesis of the 8-hydroxy quinoline precursor followed by coupling to the side chain. These labeled analogs are crucial for understanding the metabolic pathways and clearance of pitavastatin.

Stereoselective Synthetic Routes

Purification and Characterization of Synthetic this compound

Following synthesis, this compound must be purified to a high degree to be suitable as a reference standard. Purification is typically achieved using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). researchgate.netijpar.com

Characterization involves a suite of analytical methods to confirm the structure and purity of the compound. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and stereochemistry. researchgate.netnih.gov

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. fda.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule. researchgate.net

X-Ray Diffraction (XRD): For crystalline solids, to determine the crystal structure. researchgate.netgoogle.com

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₂₅H₂₄FNO₅ nih.gov
Molecular Weight 437.46 g/mol nih.gov
CAS Number 224320-09-6 nih.govclearsynth.com
IUPAC Name (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-8-hydroxyquinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid nih.gov

Role of this compound as an Analytical Reference Standard

As a known metabolite and potential impurity, a well-characterized standard of this compound is indispensable for the pharmaceutical industry. clearsynth.comaquigenbio.comsynzeal.com

During the manufacturing process and storage of pitavastatin, various related substances and degradation products can form. Regulatory agencies require that these impurities be identified, quantified, and controlled. This compound, being a metabolite, is considered a process-related impurity. Its reference standard is used to:

Identify and confirm the presence of this specific impurity in batches of pitavastatin active pharmaceutical ingredient (API) and finished drug products.

Quantify the level of the impurity to ensure it does not exceed the limits set by pharmacopeias and regulatory bodies.

The reference standard for this compound plays a critical role in the quality control (QC) of pitavastatin. clearsynth.comsynzeal.com It is essential for the validation of analytical methods, such as HPLC, used to assess the purity of pitavastatin. ijpar.com These applications include:

Method Development and Validation: The standard is used to develop and validate the specificity, linearity, accuracy, and precision of analytical methods designed to separate and quantify pitavastatin from its impurities. clearsynth.comaquigenbio.comsynzeal.com

Routine Quality Control: In routine QC testing, the reference standard is used as a comparator to ensure that each batch of pitavastatin meets the required purity specifications before release. clearsynth.com

Advanced Analytical Characterization and Quantification of 8 Hydroxy Pitavastatin

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the bioanalysis of 8-Hydroxy Pitavastatin (B1663618) due to its high sensitivity and selectivity. researchgate.net

Development and Validation of LC-MS/MS Assays for Biological Matrices (e.g., Animal Plasma, Tissue Homogenates, Cell Culture Media)

The development of robust LC-MS/MS assays for 8-Hydroxy Pitavastatin in various biological matrices is essential for pharmacokinetic and metabolism studies. These methods are typically validated according to regulatory guidelines to ensure reliability. nih.gov

A study focusing on the simultaneous quantification of pitavastatin and its metabolites in rat liver perfusion matrices, including perfusate, liver homogenate, and bile, highlights the utility of LC-MS. nih.gov The analysis was conducted using a C18 column with a gradient flow of a mobile phase consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. nih.gov This method demonstrated selectivity and linearity over various concentration ranges for the analytes in the different matrices. nih.gov

For the analysis of pitavastatin in human plasma, a rapid and sensitive LC-MS/MS method was developed. researchgate.net This method utilized a Luna C18 column and a mobile phase of acetonitrile-methanol-1% formic acid in water (50:25:25, v/v/v). researchgate.net The positive ionization mode was found to be more suitable for pitavastatin due to the pyridine (B92270) cycle in its molecular structure. researchgate.net The protonated molecular ions for pitavastatin and the internal standard, telmisartan, were observed at m/z 421.9 and 515.2, respectively. researchgate.net

Another LC-MS/MS method for the simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine employed a Hedera ODS-2 column with a gradient elution system. researchgate.net Detection was achieved via an electrospray ionization (ESI) source in the positive ion multiple reaction monitoring (MRM) mode, with ion transitions of m/z 422.2→290.3 for pitavastatin. researchgate.net

A patent for an LC-MS/MS method to detect pitavastatin in human plasma describes using an Eclipse Plus Phenyl-Hexyl column with isocratic elution and an ESI tandem mass spectrum for detection. google.com

Table 1: Example of LC-MS/MS Parameters for Pitavastatin Analysis

Parameter Method 1 (Rat Liver Matrices) nih.gov Method 2 (Human Plasma) researchgate.net Method 3 (Human Plasma & Urine) researchgate.net
Column C18 Luna C18 Hedera ODS-2
Mobile Phase Water with 0.1% formic acid and acetonitrile with 0.1% formic acid (gradient) Acetonitrile-methanol-1% formic acid in water (50:25:25, v/v/v) Acetonitrile and 1 mM ammonium (B1175870) acetate (B1210297) buffer with 0.6% formic acid (gradient)
Ionization Mode Positive Ion ESI Positive Ion Positive Ion ESI
Detection MS/MS Tandem Mass Spectrometry Multiple Reaction Monitoring (MRM)

| MRM Transition (Pitavastatin) | m/z 422.2 | m/z 421.9 (protonated ion) | m/z 422.2→290.3 |

High-Resolution Mass Spectrometry for Structural Elucidation and Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for the structural elucidation and confirmation of metabolites like this compound. It provides highly accurate mass measurements, often with sub-ppm mass accuracy, which aids in determining the elemental composition of a molecule. leeder-analytical.com This level of precision is crucial for distinguishing between compounds with very similar masses.

The process of structural elucidation involves using all available chromatographic and spectral data, including retention time, isotopic pattern, accurate mass measurement, and product ion fragmentation, to identify a compound of interest. Techniques like LC-MS/MS combined with HRMS, such as Orbitrap technology, offer the sensitivity and resolution needed to observe low-concentration analytes and differentiate them from endogenous compounds in complex biological samples. leeder-analytical.com The combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is often used for the definitive structural elucidation of unknown impurities and metabolites. bruker.com

Other Chromatographic Techniques for Separation and Detection

While LC-MS/MS is a dominant technique, other chromatographic methods are also employed for the analysis of pitavastatin and its metabolites.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) coupled with specialized detectors offers alternative approaches for the quantification of pitavastatin. researchgate.net A recently developed HPLC method with fluorescence detection (FLD) has shown a significant increase in sensitivity compared to standard UV detection. mdpi.com This is attributed to the highly fluorescent quinoline (B57606) structure within pitavastatin. mdpi.com The use of FLD resulted in a 54-70 fold increase in peak area and a substantial reduction in the limit of quantification. mdpi.com

Liquid chromatography combined with electrochemical detection (ECD) is another highly sensitive and selective method for analyzing various biological compounds. lcms.cz Although less common for statin analysis, HPLC with electrochemical detection has been described for the analysis of various drugs in biological samples. researchgate.net

Sample Preparation Techniques for Complex Biological Samples

Effective sample preparation is critical for accurate and reliable bioanalysis, as it removes interferences from the biological matrix that can suppress ion signals and affect chromatographic performance. lcms.cz

Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction

Common sample preparation techniques for pitavastatin and its metabolites from biological fluids like plasma include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.neteuchembiojreviews.com

Protein Precipitation (PPT) is a straightforward method that involves adding an organic solvent, such as acetonitrile, to a plasma sample to precipitate proteins. google.comresearchgate.net While simple and quick, it may offer less clean extracts compared to other techniques. bioanalysis-zone.com

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte of interest between two immiscible liquid phases. researchgate.net This technique was used in a validated LC-MS/MS method for pitavastatin in human plasma, demonstrating good recovery. researchgate.net

Solid-Phase Extraction (SPE) is a highly effective technique for sample clean-up and concentration. lcms.cz It utilizes a solid sorbent to selectively retain the analyte from the sample matrix, after which interfering components are washed away and the analyte is eluted with a suitable solvent. bioanalysis-zone.com This method is particularly useful for achieving high selectivity and producing clean extracts. bioanalysis-zone.com

Table 2: Comparison of Sample Preparation Techniques

Technique Principle Advantages Disadvantages
Protein Precipitation Removal of proteins by precipitation with an organic solvent. google.comresearchgate.net Simple, fast. google.com Less selective, may result in matrix effects. bioanalysis-zone.com
Liquid-Liquid Extraction Partitioning of analyte between two immiscible liquids. researchgate.net Good recovery, cleaner extracts than PPT. researchgate.net Can be labor-intensive, requires volatile organic solvents.

| Solid-Phase Extraction | Analyte is retained on a solid sorbent, interferences are washed away. lcms.cz | High selectivity, clean extracts, can concentrate the analyte. bioanalysis-zone.com | Can be more complex and costly to develop methods. |

Stability Assessment in Research Matrices

The stability of an analyte in various biological samples is a critical parameter in the development and validation of bioanalytical methods. Ensuring that the concentration of the analyte does not change from the time of sample collection to the time of analysis is fundamental for generating reliable pharmacokinetic and metabolic data. For this compound, a minor metabolite of Pitavastatin, specific and detailed stability data in research matrices is not extensively documented in publicly available scientific literature. fda.gov This is likely due to its status as a minor metabolite, with research efforts primarily focused on the parent drug, Pitavastatin, and its major metabolite, Pitavastatin Lactone. fda.govdrugbank.com

However, the stability of the parent compound, Pitavastatin, has been thoroughly investigated under various conditions and in different matrices. These studies provide valuable insight into the general stability of the molecular structure shared with its metabolites. The metabolism of Pitavastatin to this compound is a minor pathway mediated by the cytochrome P450 enzyme CYP2C9. fda.govgeneesmiddeleninformatiebank.nl The primary metabolic route is glucuronidation, leading to the formation of Pitavastatin Lactone. drugbank.com

Forced degradation studies, as recommended by the International Conference on Harmonization (ICH) guidelines, have been performed on Pitavastatin to establish its intrinsic stability. ijirse.com These studies expose the drug to harsh conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.

Research Findings on Pitavastatin Stability

Comprehensive stability assessments have been conducted for Pitavastatin in human plasma as part of analytical method validation. These evaluations typically examine the analyte's stability under conditions that mimic sample handling and storage procedures.

Freeze-Thaw Stability: The stability of Pitavastatin in human plasma has been confirmed through multiple freeze-thaw cycles. In one study, plasma samples were found to be stable for at least six freeze-thaw cycles without significant degradation of the analyte. fda.gov

Room Temperature Stability: Pitavastatin has demonstrated stability in human plasma at room temperature for extended periods. Research indicates that plasma samples are stable for at least 25 hours at room temperature prior to processing. fda.gov Furthermore, extracted samples have been shown to be stable for at least 91 hours at room temperature, ensuring that the analyte integrity is maintained during the analytical run. fda.gov

Forced Degradation Studies: Forced degradation studies on Pitavastatin reveal its susceptibility to certain conditions. Significant degradation is observed under acidic and alkaline conditions. ijirse.comakjournals.comscirp.org For instance, Pitavastatin is highly degraded under basic conditions and moderately degraded under acidic conditions, while it remains relatively stable under neutral pH. akjournals.com Oxidative stress also leads to considerable degradation. ijirse.comakjournals.com Conversely, the compound shows moderate stability under dry thermal stress and is not significantly affected by photolytic conditions in some studies. ijirse.comakjournals.comnatap.org

The following tables summarize the stability data for the parent compound, Pitavastatin , in various research matrices and under different stress conditions, as specific data for this compound is not available.

Table 1: Stability of Pitavastatin in Human Plasma

Stability Condition Matrix Duration Finding
Freeze-Thaw Cycles Human Plasma 6 Cycles Stable
Room Temperature (Pre-preparation) Human Plasma 25 Hours Stable

Table 2: Summary of Forced Degradation Studies of Pitavastatin

Stress Condition Reagent/Condition Duration Observation
Acid Hydrolysis 2N HCl 24 Hours (Reflux) Significant Degradation
Base Hydrolysis 2N NaOH 24 Hours (Reflux) Significant Degradation
Neutral Hydrolysis Water 24 Hours (Reflux) No significant degradation
Oxidative Stress 6% H₂O₂ 72 Hours (Room Temp) Significant Degradation
Thermal Stress 60°C 10 Days No significant degradation

While these findings for Pitavastatin offer a general indication of the molecule's stability, it is important to note that the addition of a hydroxyl group to form this compound could potentially alter its stability profile. Therefore, direct stability studies on this compound would be necessary for its definitive analytical characterization and quantification.

Preclinical Mechanistic Investigations of Biological Activity

In Vitro Enzyme Inhibition Profiling

8-Hydroxy Pitavastatin (B1663618) is a minor metabolite of the lipid-lowering drug, pitavastatin. Research has shown that this metabolite retains significant biological activity. In studies using rat liver microsomes, the 8-hydroxy metabolite of pitavastatin demonstrated an IC50 for HMG-CoA reductase inhibition that is similar to that of the parent drug, pitavastatin.

Table 1: Comparative HMG-CoA Reductase Inhibition in Rat Liver Microsomes

Compound IC50 (nM)
8-Hydroxy Pitavastatin Similar to Pitavastatin
Pitavastatin 6.8 sci-hub.se
Simvastatin 16.3 (2.4x higher than Pitavastatin) sci-hub.se
Pravastatin 46.2 (6.8x higher than Pitavastatin) sci-hub.se

This table is interactive. Click on the headers to sort.

While the formation of this compound via CYP enzymes is established, data regarding its own potential to inhibit these or other drug-metabolizing enzymes are not extensively detailed in the available literature. The focus of most research has been on the parent drug, pitavastatin, and its lactone metabolite, which are noted for having minimal interactions with the CYP system, particularly CYP3A4, thereby suggesting a low risk of drug-drug interactions. nih.govnih.govresearchgate.netnih.gov

Evaluation of HMG-CoA Reductase Inhibitory Potential (IC50) in Microsomal Systems

Cellular Bioactivity Studies

The effects of the parent compound, pitavastatin, on the human hepatoma cell line, HepG2, are well-documented. Pitavastatin potently inhibits cholesterol synthesis in HepG2 cells, with an IC50 of 5.8 nM. researchgate.netchemsrc.comresearchgate.net This action leads to a compensatory upregulation of LDL receptor expression, which is more efficient compared to other statins like atorvastatin (B1662188) and simvastatin. sci-hub.seresearchgate.net Furthermore, pitavastatin has been shown to increase the production and secretion of Apolipoprotein A-I (ApoA-I), a key component of HDL, in HepG2 cells. natap.orgnih.gov

Despite the detailed understanding of the parent drug's activity, specific studies evaluating the direct effects of this compound on cholesterol synthesis pathways in HepG2 or other cell lines are not described in the reviewed scientific literature.

The parent drug, pitavastatin, has been shown to exert significant effects on cellular processes such as apoptosis and proliferation across various cancer cell models. Studies have demonstrated that pitavastatin can induce apoptosis and inhibit cell proliferation in oral squamous carcinoma cells, cervical cancer cells, and B-cell acute lymphoblastic leukemia cells. nih.govmdpi.comresearchgate.netfrontiersin.org These anticancer effects are often mediated through the modulation of key signaling pathways, including the activation of FOXO3a and the inhibition of autophagy flux. nih.govfrontiersin.org In some cancer cell lines, pitavastatin treatment leads to an increase in cleaved PARP and the activity of caspases 3 and 7, which are hallmarks of apoptosis. mdpi.com

However, specific investigations into the impact of the this compound metabolite on apoptosis, proliferation, or other related cellular processes in any cell model are not available in the surveyed research.

Effects on Cell Lines (e.g., HepG2) in Cholesterol Synthesis Pathways

In Vivo Mechanistic Studies in Animal Models (Non-Human)

Preclinical toxicology studies have identified a potential role for this compound in renal toxicity. fda.gov The formation of this metabolite has been shown to vary significantly across different species, with the highest levels observed in monkeys, followed by humans, rats, guinea pigs, rabbits, and dogs.

Exploration of Potential Contribution to Organ-Specific Effects (e.g., Renal, Hepatic) in Animal Models

Investigations into the organ-specific effects of this compound have been limited, with a notable focus on its potential role in renal toxicity.

A mechanistic study was conducted in rats specifically to determine if this compound contributes to renal toxicity. geneesmiddeleninformatiebank.nl This investigation was prompted by findings of kidney effects in monkeys during repeated dose studies of the parent compound, pitavastatin. geneesmiddeleninformatiebank.nl However, the study involving this compound did not yield a conclusive outcome. The health of the animal subjects deteriorated, leading to early sacrifice or death, which prevented a clear determination of whether the observed minor renal changes were a direct effect of the compound or secondary to the animals' poor condition. geneesmiddeleninformatiebank.nl

In contrast, studies on the parent compound, pitavastatin, have demonstrated renal protective effects in animal models. For instance, in spontaneously hypercholesterolemic Imai rats, pitavastatin treatment prevented renal injuries independently of its lipid-lowering effects. nih.gov It significantly reduced proteinuria and preserved creatinine (B1669602) clearance. nih.gov Similarly, in a mouse model of type 2 diabetes (db/db mice), pitavastatin ameliorated albuminuria and renal mesangial expansion. nih.govresearchgate.net

While pitavastatin is primarily taken up by the liver, its primary site of action, studies in rats and dogs have shown elevated liver transaminases at high doses. researchgate.net However, specific preclinical studies focusing on the direct hepatic effects of this compound in animal models are not extensively detailed in the available literature.

Table 1: Summary of Organ-Specific Effect Investigations for this compound in Animal Models

Compound Organ System Animal Model Key Findings Source

Investigation of Systemic and Tissue Distribution in Animal Models

The systemic and tissue distribution of this compound has been characterized as part of the broader pharmacokinetic profiling of pitavastatin in various animal species.

Metabolism studies have identified this compound as a metabolite of pitavastatin. In vitro investigations using liver microsomes from different species revealed that its formation is species-dependent. It was identified as the primary metabolite in monkey microsomes, accounting for approximately 38% of the total radioactivity. portico.org In contrast, in the microsomes of rats, dogs, rabbits, and guinea pigs, this compound was only a minor component, with the unchanged parent compound being the most abundant. portico.org In humans, it is considered a minor metabolite in the systemic circulation. fda.gov

Table 2: Metabolic Profile of Pitavastatin in Liver Microsomes of Different Species

Species Metabolite Profile Source
Monkey This compound is the primary metabolite. portico.org
Rat This compound is a minor metabolite. portico.org
Dog This compound is a minor metabolite. portico.org
Rabbit This compound is a minor metabolite. portico.org

Modulation of Biological Pathways in Animal Studies (e.g., Oxidative Stress, NOX4 Expression, T-cell related activities)

While this compound is known to be pharmacologically active, with an inhibitory potency on HMG-CoA reductase similar to that of pitavastatin in rat liver microsomes, direct preclinical evidence detailing its specific effects on pathways like oxidative stress, NOX4 expression, and T-cell activities is scarce. The majority of research in these areas has focused on the parent compound, pitavastatin.

Oxidative Stress and NOX4 Expression: Studies in animal models have established that pitavastatin can mitigate oxidative stress. In db/db mice, a model for type 2 diabetes, pitavastatin treatment significantly reduced urinary markers of oxidative stress, such as 8-hydroxy-2'-deoxyguanosine. nih.govresearchgate.net This effect was linked to the downregulation of NADPH oxidase 4 (NOX4) expression in the kidneys, which is a major source of oxidative stress. nih.govresearchgate.net Pitavastatin normalized the increased levels of NOX4 mRNA and protein in the kidneys of these diabetic mice. nih.govresearchgate.net Furthermore, pitavastatin treatment was shown to prevent the increase in free reactive oxygen species (ROS) production in diabetic rats. e-dmj.orge-dmj.org

T-cell Related Activities: Pitavastatin has demonstrated immunomodulatory effects, including actions related to T-cells. In activated mouse T-cells, pitavastatin was found to diminish T-cell proliferation and the expression of interferon-gamma (IFN-γ). mdpi.com Furthermore, in a mouse model of experimental autoimmune myocarditis, pitavastatin ameliorated the severity of the disease by inhibiting the differentiation of Th1 and Th17 cells. mdpi.com In vitro studies using human T-cells have also shown that pitavastatin can suppress the production of various cytokines, including interleukin-2 (B1167480) (IL-2), IFN-γ, and interleukin-6 (IL-6), through the inhibition of the ERK/p38/AP-1 signaling pathway. mdpi.com Statins, in general, are also known to bind to an antigen that plays a role in leukocyte trafficking and T-cell activation. drugbank.com

Given that this compound retains significant HMG-CoA reductase inhibitory activity, it may theoretically contribute to these "pleiotropic" effects. However, dedicated preclinical studies in animal models are required to confirm and delineate its specific role in modulating these pathways.

Table 3: Summary of Pitavastatin's Effects on Biological Pathways in Animal Models

Biological Pathway Animal Model Effect of Pitavastatin Source
Oxidative Stress / NOX4 Expression db/db Mice Reduced urinary oxidative stress markers; Downregulated renal NOX4 mRNA and protein expression. nih.govresearchgate.net
Oxidative Stress Diabetic Rats Prevented increased production of reactive oxygen species. e-dmj.orge-dmj.org

Comparative Research and Interrelationships with Pitavastatin and Other Metabolites

Relative Biological Activity and Potency Comparisons with Pitavastatin (B1663618)

Pitavastatin is a competitive inhibitor of the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase enzyme, which is a critical rate-limiting step in the biosynthesis of cholesterol. drugbank.comnih.govnih.gov The primary pharmacological activity of statins is derived from this inhibition. The main metabolite of pitavastatin in humans is the pharmacologically inactive pitavastatin lactone, which can be converted back to the active acid form. tga.gov.autandfonline.com

8-Hydroxy pitavastatin is a minor metabolite of pitavastatin, formed primarily through the action of the cytochrome P450 enzyme CYP2C9. tga.gov.auresearchgate.net Despite being a minor product of metabolism, research into its biological activity reveals a notable potency. Studies using rat liver microsomes have shown that the 8-hydroxy metabolite of pitavastatin has an IC50 value for HMG-CoA reductase inhibition that is similar to that of the parent drug, pitavastatin. tga.gov.au

Recent quantum chemical studies have also explored the antioxidant potential of pitavastatin and its hydroxylated metabolites. biorxiv.org These computational analyses suggest that hydroxylated derivatives, such as this compound, may possess superior antioxidant properties compared to the parent pitavastatin molecule. biorxiv.org This activity is attributed to the ability to scavenge free radicals, though the direct clinical translation of this enhanced in-silico activity has not been fully established. biorxiv.org

Interconversion and Pharmacokinetic Relationships with Pitavastatin Lactone and Other Metabolites in Animal Systems

The metabolism and pharmacokinetic profile of pitavastatin and its metabolites, including this compound and pitavastatin lactone, exhibit significant variability across different animal species. portico.org In vivo, pitavastatin exists in an equilibrium between its pharmacologically active hydroxy acid form and its inactive lactone form. ncats.iosci-hub.se This interconversion is a key feature of its metabolic profile. ncats.io The lactonization process is critically mediated by Uridine 5'-diphosphate (UDP) glucuronosyltransferase (UGT) enzymes. tandfonline.comncats.ionih.gov

Species-Specific Metabolism:

Monkeys: In vitro studies using liver microsomes from monkeys show that this compound is the primary metabolite formed, accounting for about 38% of the total radioactivity. portico.org This extensive metabolism contributes to the lower oral bioavailability of pitavastatin observed in monkeys (around 18%) compared to other species. portico.org Pitavastatin lactone is also a main metabolite detected in the plasma of monkeys. portico.org

Rats: In contrast to monkeys, this compound is only a minor metabolic component in rats, with the unchanged pitavastatin accounting for most of the radioactivity in microsomal studies. portico.org The intrinsic clearance for the formation of the 8-hydroxy metabolite showed gender dependency in rats. portico.org Taurine conjugates and a glucuronide acid conjugate were the main metabolites found in rat bile. portico.org

Dogs and Rabbits: In dogs and rabbits, pitavastatin lactone was the main metabolite found in plasma, although at levels significantly lower than the parent drug. portico.org Similar to rats, this compound is considered a minor metabolite in these species. portico.org

The interconversion between pitavastatin and its lactone form is a complex process. ncats.io Pitavastatin is converted to pitavastatin lactone via a pitavastatin glucuronide conjugate, a reaction catalyzed by UGT1A3 and UGT2B7. sci-hub.se The lactone form can then be converted back to the active pitavastatin acid form. tga.gov.au This interconversion can present challenges in accurately quantifying each compound in plasma samples, leading to the development of specific laboratory procedures, such as acidifying plasma samples, to prevent this conversion ex vivo. researchgate.net

Table 2: Summary of Pitavastatin Metabolism in Preclinical Animal Models

Animal Species Primary Metabolite(s) in Plasma/Bile Prevalence of this compound Key Pharmacokinetic Features
Monkey This compound, Pitavastatin Lactone portico.org Primary metabolite in liver microsomes (approx. 38%) portico.org Low oral bioavailability (18%) due to extensive first-pass metabolism portico.org
Rat Taurine conjugates, Glucuronide acid conjugate (in bile); Pitavastatin Lactone (in plasma) portico.org Minor metabolite portico.org High oral bioavailability (approx. 80%); Gender differences in metabolism noted portico.org
Dog Pitavastatin Lactone portico.org Minor metabolite portico.org High oral bioavailability (88%) portico.org
Rabbit Pitavastatin Lactone portico.org Minor metabolite portico.org High oral bioavailability (97%) portico.org

Influence of this compound on Pitavastatin's Overall Mechanistic Profile in Preclinical Models

While its contribution to lipid-lowering is minimal, the potential role of this compound in the broader, or pleiotropic, effects of pitavastatin has been a subject of some investigation. Statins are known to have effects beyond cholesterol reduction, such as improving endothelial function and reducing oxidative stress and inflammation. drugbank.comnih.gov Theoretical studies using quantum chemical calculations have suggested that hydroxylated metabolites of pitavastatin, including the 8-hydroxy derivative, may have enhanced antioxidant activity compared to pitavastatin itself. biorxiv.org This superior free-radical scavenging capability could theoretically contribute to the antioxidant and anti-inflammatory aspects of pitavastatin's mechanistic profile, although this has not been demonstrated directly in preclinical models.

Future Directions in 8 Hydroxy Pitavastatin Research

Elucidation of Undefined Biological Roles in Specific Preclinical Models

While the primary pharmacological activity of Pitavastatin (B1663618) is well-characterized, the biological roles of its metabolites, including 8-Hydroxy Pitavastatin, remain largely undefined. A notable yet inconclusive mechanistic study in rats was conducted to probe the potential for this metabolite to contribute to renal toxicity. geneesmiddeleninformatiebank.nl However, the study's limitations underscore the need for more rigorous investigation. Future research should aim to clarify the renal effects of this compound and expand the scope to investigate other potential biological activities in various preclinical models.

The pleiotropic effects of statins, which are independent of their cholesterol-lowering properties, are a significant area of research. nih.govoup.comnih.govresearchgate.net These effects include anti-inflammatory, antioxidant, and immunomodulatory actions. mdpi.com It is conceivable that this compound may contribute to or possess its own unique pleiotropic effects. Preclinical models of diseases with inflammatory or oxidative stress components, such as atherosclerosis, neurodegenerative diseases, and certain cancers, could be employed to uncover these currently undefined roles. For instance, animal models of atherosclerosis, like the Watanabe heritable hyperlipidemic (WHHL) rabbit, have been instrumental in studying the effects of the parent compound, Pitavastatin. geneesmiddeleninformatiebank.nl Similar models could be utilized to assess the specific impact of this compound on plaque formation and stability.

Advanced Structural-Activity Relationship (SAR) Studies for Oxidative Metabolites

The chemical structure of a drug molecule is intrinsically linked to its biological activity. Structure-activity relationship (SAR) studies are fundamental in drug discovery and development, providing insights into how specific functional groups influence a compound's interaction with its biological targets. For statins, the core structure, including the pharmacophore that mimics the HMG-CoA substrate, is crucial for their inhibitory effect on HMG-CoA reductase. mdpi.comresearchgate.netresearchgate.net

Future research should focus on advanced SAR studies specifically for the oxidative metabolites of Pitavastatin, with a primary focus on the 8-hydroxy moiety of this compound. Quantum chemical studies have begun to explore the antioxidant potential of Pitavastatin and its hydroxylated metabolites, suggesting that the position of hydroxylation can influence free radical scavenging activity. biorxiv.orgbiorxiv.org Advanced SAR studies would involve the synthesis of a series of analogs of this compound with modifications to the quinoline (B57606) ring and the heptenoic acid side chain. These analogs would then be evaluated in various biological assays to determine how these structural changes affect activity. This approach could reveal whether the 8-hydroxy group enhances or diminishes the affinity for HMG-CoA reductase or if it confers affinity for other biological targets, potentially explaining any unique pleiotropic effects.

Development of Novel Research Tools and Probes Incorporating the 8-Hydroxy Moiety

To dissect the specific molecular interactions and cellular pathways modulated by this compound, the development of specialized research tools and chemical probes is essential. wur.nlembopress.org Such tools, derived from the core structure of this compound, would enable researchers to visualize and quantify the compound's distribution in cells and tissues and to identify its binding partners.

The synthesis of derivatives of the 8-hydroxyquinoline (B1678124) scaffold is an established area of medicinal chemistry, with applications in developing agents with antimicrobial and anticancer properties. mdpi.com This existing knowledge could be leveraged to design and synthesize probes based on the this compound structure. For example, fluorescently tagged or biotinylated derivatives of this compound could be created. These probes would allow for a range of in vitro and in vivo experiments, including:

Cellular imaging studies: To determine the subcellular localization of this compound.

Affinity chromatography: To isolate and identify proteins that bind to this compound.

Target validation studies: To confirm the interaction of this compound with its putative targets.

The development of such probes would be a critical step in moving from observational studies of the metabolite's effects to a mechanistic understanding of its actions.

Integration of 'Omics' Technologies for Comprehensive Mechanistic Insights in Animal Models

The advent of 'omics' technologies, including genomics, proteomics, and metabolomics, has revolutionized biomedical research by allowing for a global analysis of molecular changes in biological systems. tandfonline.com Proteomic and metabolomic studies have already been employed to investigate the effects of the parent drug, Pitavastatin, revealing changes in protein expression and lipid profiles in response to treatment. researchgate.netnih.govnih.gov

A key future direction for this compound research is the application of these 'omics' technologies to gain comprehensive mechanistic insights in relevant animal models. For instance, metabolomic profiling of plasma and tissues from animals treated with this compound could identify novel metabolic pathways affected by the compound. Similarly, proteomic analysis could uncover changes in the expression of proteins involved in signaling, inflammation, and other cellular processes.

The use of humanized animal models, such as mice with humanized livers, could be particularly valuable for these studies, as they can provide a more accurate reflection of human metabolism and response. jacc.org By integrating data from these different 'omics' platforms, researchers can construct a more complete picture of the molecular mechanisms underlying the biological effects of this compound, paving the way for a better understanding of its potential role in health and disease.

Q & A

Q. What are the primary mechanisms underlying the hepatic uptake of pitavastatin, and how do these inform experimental design in pharmacokinetic studies?

Pitavastatin's hepatic uptake is mediated predominantly by organic anion transporting polypeptides OATP1B1 (OATP2) and OATP1B3 (OATP8). The contribution of these transporters can be quantified using transporter-expressing HEK293 cells and cryopreserved human hepatocytes. Key parameters include Michaelis-Menten constants (Km: 3.0 μM for OATP1B1, 3.3 μM for OATP1B3) and relative expression levels determined via Western blot analysis. Researchers should incorporate competitive inhibition assays with selective substrates (e.g., estrone-3-sulfate for OATP1B1, cholecystokinin octapeptide for OATP1B3) to isolate transporter-specific activity .

TransporterKm (μM)Contribution to Hepatic Uptake (%)
OATP1B13.0~90%
OATP1B33.3~10%

Q. How does pitavastatin’s dose-response relationship affect lipid-lowering efficacy in diverse populations?

A log-linear dose-response model reveals that pitavastatin (1–16 mg/day) reduces LDL cholesterol by 33.3%–54.7%, total cholesterol by 23.3%–39.0%, and triglycerides by 13.0%–28.1%. For every two-fold dose increase, LDL cholesterol decreases by 5.35% (95% CI: 3.32–7.38). Experimental designs should use randomized controlled trials (RCTs) with stratified cohorts (e.g., hypertensive, diabetic) to account for variability in baseline lipid profiles. Meta-analyses of 47 studies (n=5,436) highlight the need for covariate-adjusted models to address inter-individual differences .

Advanced Research Questions

Q. What methodological considerations are critical for designing clinical trials evaluating pitavastatin’s impact on cardiovascular outcomes in specialized populations (e.g., HIV patients)?

The REPRIEVE trial (n=7,769) employed a Markov model with a 6-step process, incorporating endpoints like major adverse cardiovascular events (MACE) and safety monitoring. Key design elements include:

  • Interim Analysis : Early termination criteria based on efficacy (35% risk reduction in MACE) and safety data reviewed by an independent Data Safety Monitoring Board (DSMB) .
  • Subgroup Stratification : Prespecified subgroups (e.g., viral load, antiretroviral therapy) to assess heterogeneity.
  • Statistical Powering : Use time-to-event analyses (Cox proportional hazards) with adjustments for missing data via sensitivity analyses.

Q. How can researchers resolve contradictions in pitavastatin’s anti-inflammatory and anti-cancer efficacy across preclinical models?

Discrepancies in outcomes (e.g., IL-33 suppression in pancreatic cancer vs. limited efficacy in HCV-related inflammation) may arise from model-specific factors (e.g., cell line selection, dosing schedules). Methodological solutions include:

  • Combinatorial Screens : Use factorial designs (e.g., 32 factorial in TNBC models) to test pitavastatin with AKT inhibitors, measuring synergy via SRB assays and ANOVA with Dunnett’s correction .
  • Multi-Omics Integration : Pair RNA-seq with lipidomic profiling to identify context-dependent pathways (e.g., cholesterol biosynthesis vs. IL-33/ST2 axis) .

Q. What advanced formulation strategies address pitavastatin’s solubility and bioavailability challenges?

Fast-dissolving tablets (FDTs) optimized via a 32 factorial design use super-disintegrants (Indion414) and sublimating agents (camphor). Critical parameters include:

  • Water Absorption Ratio (Y1) : Optimized to >95% using microcrystalline cellulose.
  • Disintegration Time (Y2) : <30 seconds achieved via direct compression . For nanoparticle formulations, Plackett-Burman designs screen factors (e.g., polymer concentration, sonication time) to enhance solubility. Key outputs include particle size (target: <200 nm) and encapsulation efficiency (>85%) .
FactorLow LevelHigh LevelImpact on Encapsulation Efficiency
Polymer Concentration0.5%2.0%Positive correlation (p<0.05)
Sonication Time2 min10 minNon-significant (p>0.1)

Methodological Guidance

Q. What analytical techniques ensure reliable quantification of pitavastatin and its metabolites in biological matrices?

LC-MS/MS methods with deuterated internal standards (e.g., pitavastatin-d4) are recommended. Key validation parameters include:

  • Linearity : 1–500 ng/mL (r² >0.99) in plasma/urine.
  • Stability : ≤15% degradation after 24 hours at room temperature.
  • Sensitivity : LLOQ of 0.5 ng/mL .

Q. How should researchers evaluate drug-drug interaction risks involving pitavastatin in polypharmacy scenarios?

Pitavastatin’s minimal CYP3A4 metabolism (<3% via CYP2C9/8) reduces interaction risks. However, in vitro transporter inhibition assays (e.g., OATP1B1/1B3) are critical. Clinically significant interactions (e.g., with cyclosporine) are defined as ≥2-fold increase in AUC. Use static or dynamic models (e.g., physiologically based pharmacokinetic modeling) to predict in vivo effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.